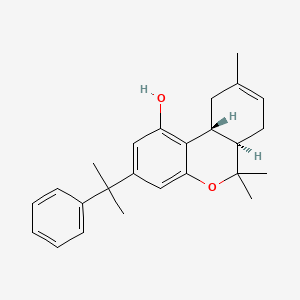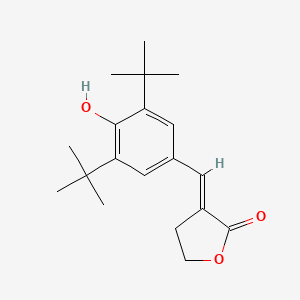
KNK423
概要
説明
熱ショックタンパク質阻害剤 II は、タンパク質のフォールディング、修復、および分解に関与する分子シャペロンである熱ショックタンパク質の活性を阻害するように設計された化合物です。 熱ショックタンパク質は、細胞の恒常性とストレス応答において重要な役割を果たしているため、タンパク質の誤った折り畳みが原因となる癌治療やその他の疾患における重要な標的となっています .
2. 製法
合成経路と反応条件: 熱ショックタンパク質阻害剤 II の合成は、通常、複数段階の有機合成を伴います。一般的なアプローチの1つには、疎水性相互作用を利用して、ナノ粒子内に阻害剤をカプセル化するものが含まれます。 例えば、既知の熱ショックタンパク質阻害剤であるガンボジア酸は、疎水性相互作用を介してアルブミンナノ粒子にカプセル化することができます .
工業的製造方法: 熱ショックタンパク質阻害剤 II の工業的製造には、天然物から強力な阻害剤を特定するためのハイスループットスクリーニング技術が用いられることがよくあります。 リガンドフィッシングやバーチャルスクリーニングなどの技術が、潜在的な阻害剤の発見と検証に用いられています .
科学的研究の応用
Heat Shock Protein Inhibitor II has extensive applications in scientific research, particularly in:
Chemistry: Used to study protein folding and stability.
Biology: Investigates cellular stress responses and protein homeostasis.
Medicine: Explored as a therapeutic agent in cancer treatment, neurodegenerative diseases, and viral infections
Industry: Utilized in the development of new drugs and therapeutic strategies.
作用機序
熱ショックタンパク質阻害剤 II は、熱ショックタンパク質に結合することで作用し、それらのシャペロン活性を阻害します。この阻害は、クライアントタンパク質の適切なフォールディングを妨げ、それらの分解につながります。 分子標的としては、重要な細胞経路に関与する熱ショックタンパク質90や熱ショックタンパク質70など、さまざまな熱ショックタンパク質が含まれます .
類似の化合物:
ゲルドナマイシン: 熱ショックタンパク質90に結合する別の熱ショックタンパク質阻害剤。
17-AAG (タネスピマイシン): ゲルドナマイシンの誘導体で、同様の阻害効果があります。
ラジキコル: 熱ショックタンパク質90を阻害する天然物。
独自性: 熱ショックタンパク質阻害剤 II は、特定の結合親和性と、標的化された送達のためのナノ粒子へのカプセル化能力によってユニークです。 このカプセル化は、その安定性とバイオアベイラビリティを高め、治療用途のための有望な候補となっています .
生化学分析
Biochemical Properties
KNK423 interacts with heat shock proteins (HSPs), a representative family of chaperone genes, which play crucial roles in malignant progression . It has been developed as a pan-HSP inhibitor . The nature of these interactions involves the inhibition of the synthesis of HSPs, thereby disrupting the co-expression network for HSPs .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the synthesis of HSPs, which are crucial for cell survival under stress conditions . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with HSPs, leading to their inhibition . This results in changes in gene expression and disruption of cellular processes that rely on these proteins .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound in laboratory settings have been observed to be stable . It has been found to inhibit the synthesis of HSPs and the acquisition of thermotolerance in transplantable tumors in vivo .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At a concentration of 200 mg/kg, this compound alone showed no antitumor effects and did not increase the thermosensitivity of nontolerant tumors . The same dose of this compound enhanced the antitumor effects of fractionated heat treatment at 44°C in a synergistic manner .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the synthesis and function of HSPs . It interacts with these proteins and can affect metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Heat Shock Protein Inhibitor II typically involves multi-step organic synthesis. One common approach includes the use of hydrophobic interactions to encapsulate the inhibitor within nanoparticles. For example, gambogic acid, a known heat shock protein inhibitor, can be encapsulated into albumin nanoparticles via hydrophobic interaction .
Industrial Production Methods: Industrial production of Heat Shock Protein Inhibitor II often involves high-throughput screening techniques to identify potent inhibitors from natural products. Techniques such as ligand fishing and virtual screening are employed to discover and validate potential inhibitors .
化学反応の分析
反応の種類: 熱ショックタンパク質阻害剤 II は、次のようなさまざまな化学反応を起こします。
酸化: この反応は、通常、酸化剤によって促進され、阻害剤から電子が失われることを伴います。
還元: 通常、還元剤を使用して、電子を獲得します。
置換: 特定の条件下で、1つの官能基が別の官能基に置き換わります。
一般的な試薬と条件:
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン、アルキル化剤。
生成される主な生成物: これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化は阻害剤の酸化誘導体を生成する可能性がありますが、置換反応はさまざまな置換アナログを生成する可能性があります。
4. 科学研究への応用
熱ショックタンパク質阻害剤 II は、特に次のような科学研究において幅広い用途があります。
化学: タンパク質のフォールディングと安定性を研究するために使用されます。
生物学: 細胞のストレス応答とタンパク質の恒常性を調べます。
医学: 癌治療、神経変性疾患、ウイルス感染症における治療薬として研究されています
産業: 新しい薬剤や治療戦略の開発に利用されています。
類似化合物との比較
Geldanamycin: Another heat shock protein inhibitor that binds to heat shock protein 90.
17-AAG (Tanespimycin): A derivative of geldanamycin with similar inhibitory effects.
Radicicol: A natural product that inhibits heat shock protein 90.
Uniqueness: Heat Shock Protein Inhibitor II is unique due to its specific binding affinity and the ability to be encapsulated within nanoparticles for targeted delivery. This encapsulation enhances its stability and bioavailability, making it a promising candidate for therapeutic applications .
特性
IUPAC Name |
(3E)-3-(1,3-benzodioxol-5-ylmethylidene)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-12-9(3-4-13-12)5-8-1-2-10-11(6-8)16-7-15-10/h1-2,5-6H,3-4,7H2,(H,13,14)/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPPHWXYOJXQMV-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1=CC2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CNC(=O)/C1=C/C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



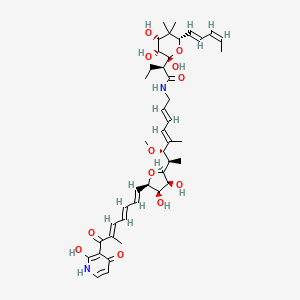

![3-[(4-Tert-butylphenyl)methyl]-1-[(4-methanesulfonamidophenyl)methyl]thiourea](/img/structure/B1673657.png)
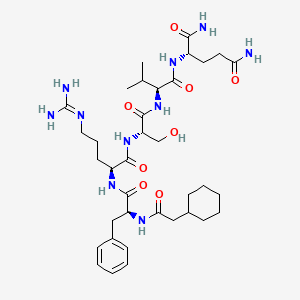
![2-[[2-[[2-[[2-[[2-[[2-(1-Adamantyl)acetyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide](/img/structure/B1673661.png)


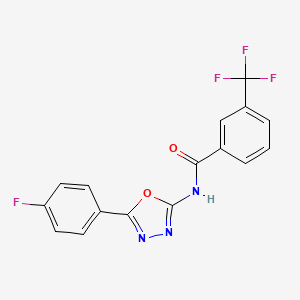
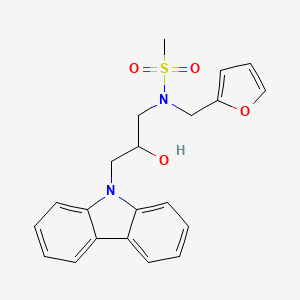

![2-[(3-cyano-5,5-dimethyl-7-oxo-4,6-dihydro-2-benzothiophen-1-yl)sulfanyl]ethyl N-(3-chlorophenyl)carbamate](/img/structure/B1673668.png)
